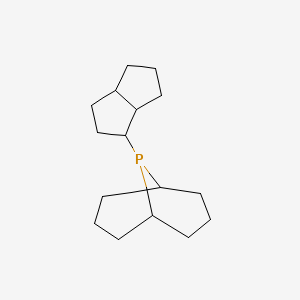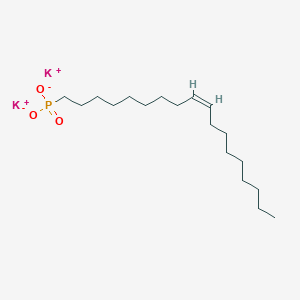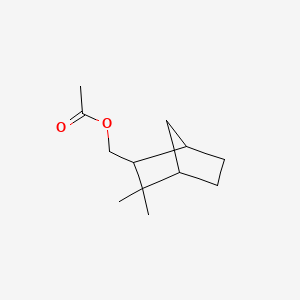
9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” is a complex organic compound characterized by its unique bicyclic structure. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final structure of the compound. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through intramolecular cyclization.
Hydrogenation: Saturation of double bonds to achieve the octahydro configuration.
Phosphorus Incorporation: Introduction of the phosphorus atom into the bicyclic framework.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency and yield.
Purification: Techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” can undergo various chemical reactions, including:
Oxidation: Conversion of the phosphorus atom to higher oxidation states.
Reduction: Reduction of any unsaturated bonds or functional groups.
Substitution: Replacement of hydrogen atoms or functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(33
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies or as a ligand in coordination chemistry.
Medicine: Exploration of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialized materials or chemicals.
Mecanismo De Acción
The mechanism of action of “9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” would involve its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Modulating enzyme activity.
Interaction with Receptors: Affecting signal transduction pathways.
Chemical Reactivity: Undergoing specific reactions that lead to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Phosphabicyclo(3.3.1)nonane: A simpler analog without the octahydro and pentalenyl modifications.
Phosphabicyclo(3.3.1)nonane Derivatives: Compounds with different substituents on the bicyclic framework.
Uniqueness
“9-(Octahydro-1-pentalenyl)-9-phosphabicyclo(3.3.1)nonane” is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
84696-76-4 |
|---|---|
Fórmula molecular |
C16H27P |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
9-(1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl)-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C16H27P/c1-4-12-10-11-16(15(12)9-1)17-13-5-2-6-14(17)8-3-7-13/h12-16H,1-11H2 |
Clave InChI |
WPIXMSMPNWMDFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C2C1)P3C4CCCC3CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)








![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)

